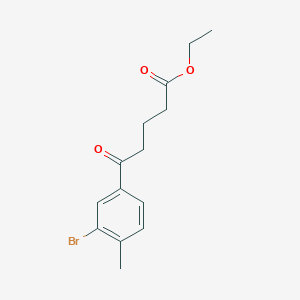

Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate

Description

Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate is a synthetic ester derivative featuring a 5-oxovalerate backbone substituted with a 3-bromo-4-methylphenyl group at the ketone position. This compound is structurally designed to mimic key pharmacophoric elements of endogenous ligands, such as 5-oxo-ETE, which activate the OXE receptor—a G-protein-coupled receptor implicated in inflammatory responses, particularly in eosinophil-mediated diseases like asthma . The 5-oxovalerate moiety is critical for receptor interaction, while the bromine and methyl substituents on the aromatic ring modulate electronic, steric, and metabolic properties.

Propriétés

IUPAC Name |

ethyl 5-(3-bromo-4-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-3-18-14(17)6-4-5-13(16)11-8-7-10(2)12(15)9-11/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQPFMNJFIOLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645694 | |

| Record name | Ethyl 5-(3-bromo-4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-84-6 | |

| Record name | Ethyl 3-bromo-4-methyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-bromo-4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Esterification of 5-(3-bromo-4-methylphenyl)-5-oxovaleric Acid

The primary route to Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate involves the esterification of the corresponding 5-(3-bromo-4-methylphenyl)-5-oxovaleric acid with ethanol. This reaction is typically catalyzed by a strong acid such as sulfuric acid and conducted under reflux conditions to drive the equilibrium toward ester formation.

- Reaction conditions: Reflux in ethanol with catalytic sulfuric acid.

- Mechanism: Acid-catalyzed nucleophilic attack of ethanol on the carboxylic acid carbonyl, followed by elimination of water.

- Optimization: Use of continuous flow reactors in industrial settings to improve yield and safety by precise control of temperature and reagent addition.

Bromination of the Aromatic Ring

Selective bromination at the 3-position of the phenyl ring is achieved by controlled electrophilic aromatic substitution using bromine or hydrobromic acid in the presence of catalysts or under low-temperature conditions to avoid polybromination.

- Typical reagents: Bromine (Br2), hydrobromic acid (HBr), sometimes with trioxane as a formaldehyde source to facilitate bromomethylation.

- Conditions: Low temperature (0–4 °C) to control regioselectivity and prevent overbromination.

- Work-up: Extraction with organic solvents such as dichloromethane or ethyl acetate, drying over sodium sulfate, and evaporation to isolate the brominated intermediate.

Introduction of the Methyl Group

The methyl substituent at the 4-position is generally introduced prior to bromination, often by starting from a suitably substituted phenyl precursor such as 4-methylphenyl derivatives. This avoids complications in regioselectivity during bromination.

Alternative Synthetic Routes

- Bromomethylation or chloromethylation of methyl or ethyl 3-oxovalerate derivatives followed by further functional group transformations.

- Use of organometallic reagents (e.g., organozinc or organolithium compounds) to form the carbon-carbon bond between the aromatic ring and the valerate moiety.

- Biocatalytic methods for chiral building blocks, although less common for this specific compound, may be applied for enantioselective synthesis of related intermediates.

Detailed Research Findings and Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 5-methylphenyl derivative | Br2 or HBr with trioxane, 0–4 °C, 24 h | ~41% (for related brominated oxovalerate) | Controlled addition to avoid polybromination; biphasic reaction mixture |

| Esterification of 5-(3-bromo-4-methylphenyl)-5-oxovaleric acid | Ethanol, H2SO4 catalyst, reflux | High yield (typically >80%) | Continuous flow reactors improve efficiency and safety |

| Extraction and purification | Ethyl acetate or dichloromethane, drying over Na2SO4 | N/A | Crystallization from ethanol at low temperature (-20 °C) enhances purity |

Notes on Reaction Monitoring and Purification

- Reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

- Purification often involves crystallization from ethanol or other suitable solvents at low temperatures to obtain high-purity crystalline product.

- Rotary evaporation under reduced pressure is used to remove solvents gently without decomposing the product.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Aromatic Bromination | Electrophilic substitution on methyl-substituted phenyl | Br2, HBr, trioxane | 0–4 °C, 24 h | Selective bromination | Control of regioselectivity, avoiding polybromination |

| Esterification | Acid-catalyzed ester formation | Ethanol, H2SO4 | Reflux | High yield, straightforward | Requires removal of water to drive equilibrium |

| Purification | Crystallization and solvent removal | Ethanol, rotary evaporation | Cooling to -20 °C | High purity product | Solvent handling and drying |

Applications De Recherche Scientifique

Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mécanisme D'action

The mechanism of action of Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and ester group can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate (Compound A) with its analogs, focusing on structural variations, receptor affinity, and metabolic stability. Key findings are summarized in Table 1.

Table 1: Structural and Functional Comparison of 5-Oxovalerate Derivatives

Key Structural-Activity Relationship (SAR) Insights

Aromatic Substituent Effects: Halogen Position: Bromine or chlorine at the 3-position (meta) enhances potency compared to para-substituted analogs (e.g., 4-Cl). This aligns with the OXE receptor’s preference for a specific spatial arrangement of hydrophobic and electron-withdrawing groups . Methyl Group: The 4-methyl group in Compound A stabilizes a bioactive conformation of the 5-oxovalerate chain, increasing receptor binding affinity by ~4-fold compared to non-methylated derivatives .

Metabolic Stability: The 3-methyl group in Compound A blocks β-oxidation pathways, as demonstrated in rat liver homogenate assays, whereas bulkier groups (e.g., cyclopropyl) reduce potency .

Fluorine Substitution :

- Fluorine at the 2-position (ortho) introduces steric hindrance and polar interactions that disrupt receptor binding, as seen in Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate .

Activité Biologique

Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound has the molecular formula C14H17BrO3 and features a bromine atom and a methyl group attached to a phenyl ring. The synthesis typically involves the esterification of 5-(3-bromo-4-methylphenyl)-5-oxovaleric acid with ethanol, utilizing an acid catalyst such as sulfuric acid under reflux conditions to ensure complete conversion to the ester .

Synthesis Overview:

- Starting Material: 5-(3-bromo-4-methylphenyl)-5-oxovaleric acid

- Reagent: Ethanol

- Catalyst: Sulfuric acid

- Conditions: Reflux

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Preliminary studies have shown that the compound possesses antimicrobial activity against various bacterial strains. Its efficacy is particularly notable against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and modulating signaling pathways associated with cell growth .

The biological effects of this compound are likely mediated through interaction with specific cellular targets, such as enzymes or receptors. The presence of the bromine atom enhances its binding affinity to these targets, potentially leading to modulation of various biochemical pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-(4-bromophenyl)-5-oxovalerate | Lacks methyl group on phenyl ring | May exhibit different reactivity |

| Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate | Contains chlorine instead of bromine | Different biological activity profile |

| Ethyl 5-(3-bromo-4-methylphenyl)-5-hydroxyvalerate | Hydroxy group instead of oxo group | Potentially different pharmacological properties |

This table illustrates how variations in halogen substitution and functional groups can significantly impact reactivity and biological activity.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against MRSA. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.78 µg/mL, indicating potent activity compared to standard antibiotics .

Study on Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. How can the synthetic yield of Ethyl 5-(3-bromo-4-methylphenyl)-5-oxovalerate be optimized while minimizing β-oxidation of the 5-oxovalerate moiety?

- Methodological Answer : To prevent β-oxidation of the 5-oxovalerate chain, introduce steric hindrance at the β-carbon via substituents like methyl groups. For example, highlights that a methyl group at the 3-position of the phenyl ring enhances metabolic stability. Use low-temperature conditions (e.g., 0–5°C) during esterification steps, as demonstrated in similar syntheses (e.g., ), and employ catalysts like ZnCl₂ for controlled reactions. Purification via vacuum distillation or column chromatography can isolate the target compound from byproducts .

Q. What in vitro assays are suitable for evaluating the OXE receptor antagonistic activity of this compound?

- Methodological Answer : Calcium mobilization assays in human neutrophils or eosinophils are standard for assessing OXE receptor antagonism. Pre-treat cells with the compound and measure intracellular calcium flux induced by 5-oxo-ETE (a natural agonist) using fluorescent dyes (e.g., Fura-2). Dose-response curves (IC₅₀ values) should be generated, as described in and , where antagonists like S-264 showed sub-micromolar potency .

Q. How does the bromo substituent at the 3-position of the phenyl ring influence bioactivity and metabolic stability?

- Methodological Answer : The electron-withdrawing bromo group enhances electrophilic character, potentially improving receptor binding via hydrophobic or halogen-bonding interactions. notes that bulky substituents at this position reduce metabolic β-oxidation, extending half-life. Stability can be quantified using liver microsome assays, while receptor affinity is validated via competitive binding studies .

Advanced Research Questions

Q. What strategies resolve contradictory SAR data on substituent effects for OXE receptor antagonism?

- Methodological Answer : Contradictions (e.g., increased potency with methyl vs. reduced activity with bulkier groups) require iterative design and multi-parametric analysis. Use molecular docking to model ligand-receptor interactions (e.g., ’s hairpin conformation hypothesis). Validate with site-directed mutagenesis of OXE receptor residues. Chiral HPLC separation () can isolate enantiomers to distinguish stereochemical effects .

Q. Which crystallographic techniques validate the molecular structure of derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, used SCXRD to resolve a related bromophenyl compound’s structure. Validate refinement with R-factors (<5%) and check for voids using Hirshfeld surface analysis .

Q. How can molecular dynamics (MD) simulations predict the binding mode to the OXE receptor?

- Methodological Answer : Dock the compound into a homology-modeled OXE receptor using software like AutoDock Vina. Run MD simulations (e.g., GROMACS) to assess stability of the ligand-receptor complex. Key interactions (e.g., hydrogen bonds with Ser³⁰⁷ or hydrophobic contacts with the hexyl pocket) should align with mutagenesis data from . Free-energy perturbation calculations can quantify binding affinities .

Q. What ex vivo models are appropriate for testing efficacy in eosinophil-driven inflammation?

- Methodological Answer : Use lung tissue slices from asthma models or eosinophil migration assays in murine peritoneal cavities. Measure compound effects on eosinophil infiltration via histology or flow cytometry (CD45⁺/CCR3⁺ cells). ’s findings in IBD models suggest parallel approaches for airway inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.